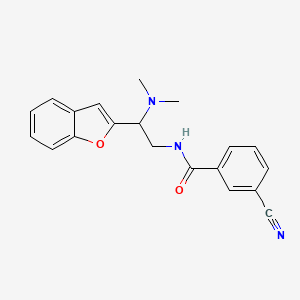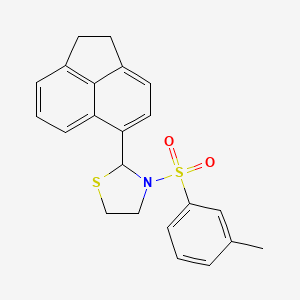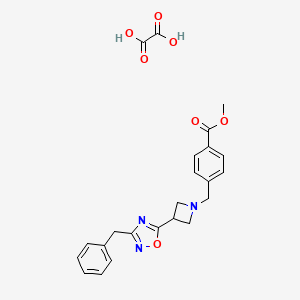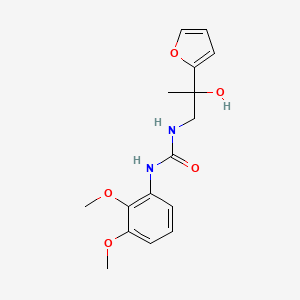
1-(2,4-Difluorophenyl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,4-Difluorophenyl)cyclohexan-1-amine” is a chemical compound with the CAS Number: 1343693-77-5 . It is also known as “1-[(2,4-difluorophenyl)methyl]cyclohexan-1-amine hydrochloride” with the CAS Number: 2305252-32-6 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H17F2N.ClH/c14-11-5-4-10 (12 (15)8-11)9-13 (16)6-2-1-3-7-13;/h4-5,8H,1-3,6-7,9,16H2;1H . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 261.74 . For more detailed physical and chemical properties, it’s recommended to refer to a reliable chemical database or the compound’s Material Safety Data Sheet (MSDS).Wissenschaftliche Forschungsanwendungen
Cocatalysis in Asymmetric Aldol Reactions
- Primary amine organocatalysts, including structures related to 1-(2,4-Difluorophenyl)cyclohexan-1-amine, have been used in asymmetric aldol reactions. Their activities and enantioselectivities are significantly improved when combined with 2,4-dinitrophenol as a cocatalyst, demonstrating their potential in cost-effective and environmentally beneficial catalysis (Da et al., 2009).
Analytical Chemistry Applications
- Higher aliphatic amines, including cyclohexylamine derivatives, are extensively used as corrosion inhibitors. The detection and analysis of these compounds in various technological processes are vital for assessing anticorrosive efficacy. Methods involving derivatization with 1-fluoro-2,4-dinitrobenzene and subsequent TLC separation highlight the importance of these amines in analytical chemistry (Jegorov et al., 1990).
Transfer Hydrogenation Reactions
- Cyclohexa-1,4-dienes, related to this compound, have been used in Brønsted acid-catalyzed transfer hydrogenations. This illustrates the potential of such compounds in the transfer hydrogenation of imines and alkenes, offering an alternative to more traditional dihydrogen surrogates (Chatterjee & Oestreich, 2016).
Ring-Opening Cyclization Reactions
- Efficient ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines, including structures similar to this compound, has been developed. This process leads to the formation of 2-substituted 4-hydroxyindole derivatives, important in synthetic chemistry (Nambu et al., 2014).
Organocatalysis in Asymmetric Reactions
- Valine dipeptide organocatalysts, containing a primary amine group similar to this compound, have shown promise in direct asymmetric intermolecular aldol reactions, offering moderate to high enantioselectivities in the presence of acidic additives (Huang et al., 2011).
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-9-4-5-10(11(14)8-9)12(15)6-2-1-3-7-12/h4-5,8H,1-3,6-7,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEGUZPSPLJRED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=C(C=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1343693-77-5 |
Source


|
| Record name | 1-(2,4-difluorophenyl)cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476078.png)
![(E)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2476081.png)
![3-(4-ethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2476082.png)


![3-[4-(azepan-1-yl)phenyl]prop-2-enoic Acid](/img/structure/B2476088.png)
![4-(2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2476090.png)



![1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride](/img/structure/B2476095.png)


